

The Discovery and Development of Mesoridazine Besylate: A Technical Review

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Compound of Interest

Compound Name: Mesoridazine Besylate

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Abstract

Mesoridazine besylate, a piperidine phenothiazine and the primary active metabolite of thioridazine, was developed as a second-generation antipsychotic for the management of schizophrenia.^[1] Its discovery stemmed from research into the structure-activity relationships of phenothiazine derivatives, aiming for improved efficacy and a favorable side-effect profile. Early pharmacological studies demonstrated potent antidopaminergic and antiserotonergic activity.^[2] Clinical trials in the 1960s and 1970s established its efficacy in treating symptoms of schizophrenia.^{[3][4][5][6][7][8]} However, the historical development of mesoridazine is intrinsically linked to the growing understanding of drug-induced cardiac arrhythmias. Concerns over its potential to cause significant QTc interval prolongation and subsequent risk of life-threatening torsades de pointes ultimately led to severe restrictions on its use and its eventual withdrawal from the market in the United States in 2004.^{[1][9][10]} This technical guide provides an in-depth overview of the historical development, synthesis, pharmacological properties, and clinical evaluation of **mesoridazine besylate**, with a focus on the experimental methodologies and quantitative data that defined its trajectory.

Preclinical Discovery and Development Synthesis of Mesoridazine Besylate

Mesoridazine is the besylate salt of a metabolite of thioridazine. The synthesis of mesoridazine involves the oxidation of the sulfur atom in the phenothiazine ring of a precursor molecule. A general synthetic route is outlined below.[2]

Experimental Protocol: Synthesis of Mesoridazine

A common synthesis pathway for mesoridazine involves the following key steps[2]:

- Protection of the Phenothiazine Nitrogen: 2-Methylthiophenothiazine is treated with acetic anhydride to protect the nitrogen atom as an amide (10-acetyl-2-methylthiophenothiazine).
- Oxidation: The protected intermediate is then oxidized using hydrogen peroxide. This step introduces the sulfoxide group at the 2-position of the phenothiazine ring system.
- Deprotection: The acetyl protecting group is removed from the nitrogen atom, typically by hydrolysis with potassium carbonate in methanol, to yield 2-methylsulfonylphenothiazine.
- Side-Chain Alkylation: The final step involves the introduction of the piperidine side chain. This is achieved by alkylating the nitrogen of 2-methylsulfonylphenothiazine with 2-(2-chloroethyl)-1-methylpiperidine in the presence of a strong base like sodamide.

The resulting mesoridazine free base can then be converted to the besylate salt by reacting it with benzenesulfonic acid.

Initial Pharmacological Screening

The initial pharmacological evaluation of mesoridazine revealed a profile characteristic of a potent antipsychotic agent. These early studies in animal models were crucial in establishing its potential for clinical development.[11]

Experimental Protocol: In Vivo Evaluation of Antipsychotic Activity

While specific historical protocols for mesoridazine are not readily available in full detail, the following represents a typical approach for evaluating the in vivo antipsychotic-like activity of phenothiazine compounds during that era:

- Animal Models:

- Conditioned Avoidance Response (CAR): This model was widely used to predict antipsychotic efficacy. Rodents (rats or mice) were trained to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively block the conditioned avoidance response without impairing the unconditioned escape response.
- Apomorphine-Induced Stereotypy: Apomorphine is a dopamine receptor agonist that induces stereotyped behaviors in rodents (e.g., gnawing, sniffing, and licking). The ability of a compound to antagonize these behaviors is indicative of dopamine D2 receptor blockade, a key mechanism of action for antipsychotics.
- Catalepsy Test: This test assesses the induction of a state of immobility and failure to correct an externally imposed posture, which is a classic indicator of potent dopamine D2 receptor antagonism in the striatum and is often predictive of extrapyramidal side effects.

Mechanism of Action and Pharmacodynamics

Mesoridazine's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.^[12] Like other phenothiazines, it also exhibits activity at a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile, including its side effects.

Receptor Binding Profile

Subsequent, more detailed studies have elucidated the binding affinities of mesoridazine's stereoisomers for various dopamine and serotonin receptors.

Table 1: Receptor Binding Affinities (Ki) and Functional Antagonism (IC50) of Mesoridazine Stereoisomers^[13]

Receptor	Isomer 1 (Ki, nM)	Isomer 2 (Ki, nM)	Isomer 3 (Ki, nM)	Isomer 4 (Ki, nM)	Isomer 1 (IC50, nM)	Isomer 2 (IC50, nM)
Dopamine D1	>1000	>1000	>1000	>1000	-	-
Dopamine D2	< 3	< 3	>1000	>1000	≤ 10	≤ 10
Dopamine D3	Moderate Affinity	Moderate Affinity	Moderate Affinity	Poor Affinity	-	-
Serotonin 5-HT1A	>1000	>1000	>1000	>1000	-	-
Serotonin 5-HT2A	Moderate Affinity	Moderate Affinity	Moderate Affinity	Poor Affinity	-	-
Serotonin 5-HT2C	>1000	>1000	>1000	>1000	-	-

Note: The original publication provided qualitative descriptions for D3 and 5-HT2A affinities for some isomers. "Moderate Affinity" and "Poor Affinity" are used here to reflect that. The publication specified potent D2 receptor binding ($K_i < 3$ nM) and functional antagonism ($IC_{50} \leq 10$ nM) for two of the isomers.[\[13\]](#)

Experimental Protocol: Receptor Binding Assays

The following is a generalized protocol for competitive radioligand binding assays, which are used to determine the binding affinity of a compound for a specific receptor:

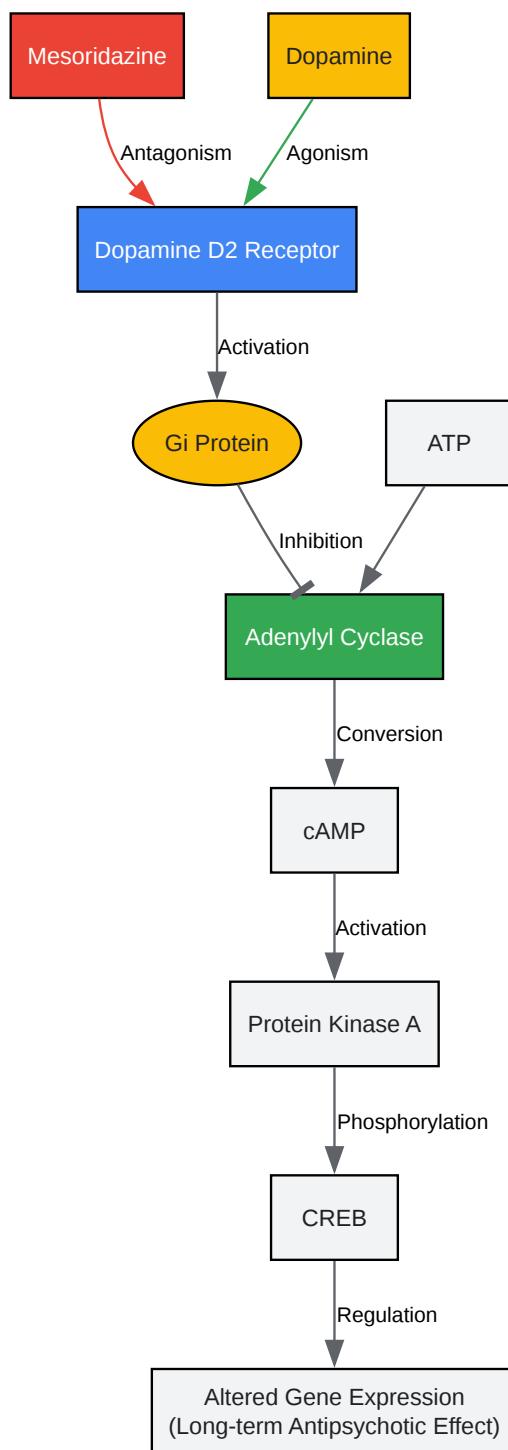
- Receptor Source Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., recombinant cells expressing human dopamine D2 receptors or rat striatal tissue) are prepared by homogenization and centrifugation.
- Incubation: A fixed concentration of a radiolabeled ligand known to bind with high affinity to the target receptor (e.g., [3 H]spiperone for D2 receptors) is incubated with the receptor

preparation in the presence of varying concentrations of the unlabeled test compound (mesoridazine).

- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. Unbound radioligand is washed away.
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

Signaling Pathways

The primary signaling pathway affected by mesoridazine's therapeutic action is the dopamine D2 receptor pathway.



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Caption: Mesoridazine's antagonism of the D2 receptor signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of mesoridazine has been characterized in humans, revealing details about its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of Mesoridazine in Humans[14][15][16][17]

Parameter	Value
Absorption	
Bioavailability	Incomplete
Tmax (Peak Plasma Concentration Time)	2-4 hours
Distribution	
Protein Binding	91-99%
Metabolism	
Primary Metabolite of	Thioridazine
Major Metabolizing Enzyme	CYP2D6
Active Metabolites	Sulforidazine
Elimination	
Elimination Half-life	24-48 hours
Route of Excretion	Primarily renal (urine)

Experimental Protocol: Determination of Mesoridazine and its Metabolites in Biological Fluids

A common method for quantifying mesoridazine and its metabolites in plasma or urine involves High-Performance Liquid Chromatography (HPLC) or Gas-Liquid Chromatography (GLC).[18][19]

- Sample Preparation: A blood sample is collected, and the plasma is separated by centrifugation. An internal standard (a compound with similar chemical properties to the analyte) is added to the plasma sample. The drug and its metabolites are then extracted from the plasma using a suitable organic solvent.

- Chromatographic Separation: The extracted sample is injected into an HPLC or GLC system. The different compounds in the sample are separated based on their physicochemical properties as they pass through a chromatographic column.
- Detection: As the separated compounds exit the column, they are detected by a suitable detector (e.g., a UV detector for HPLC or a flame ionization detector for GLC).
- Quantification: The concentration of each compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of the drug.

Clinical Development and Efficacy

Mesoridazine underwent clinical evaluation for the treatment of schizophrenia in the late 1960s and early 1970s. These studies generally demonstrated its efficacy in reducing the symptoms of psychosis.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: Representative Early Clinical Trial Design for Schizophrenia

Based on published studies from the era, a typical clinical trial evaluating mesoridazine for schizophrenia would have included the following elements:

- Study Design: A double-blind, randomized, placebo-controlled or active-comparator (e.g., chlorpromazine) controlled trial.
- Patient Population: Hospitalized patients with a diagnosis of acute or chronic schizophrenia.
- Inclusion/Exclusion Criteria: Patients would be included based on the presence of specific psychotic symptoms and excluded for significant medical comorbidities.
- Treatment: Patients would be randomly assigned to receive either mesoridazine, a placebo, or an active comparator for a predefined period (e.g., 6-8 weeks). Dosing would often be flexible and adjusted based on clinical response and tolerability.
- Efficacy Assessments: Clinical efficacy was typically assessed using rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale. These scales were administered at baseline and at regular intervals throughout the study.

- Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, physical examinations, vital signs, and laboratory tests (e.g., complete blood count, liver function tests).[3]

Safety Profile and Withdrawal from Market

The clinical use of mesoridazine was ultimately limited by its significant cardiovascular side effects, most notably QTc interval prolongation.[9][10]

QTc Prolongation

A dose-dependent prolongation of the QTc interval was a consistent finding with mesoridazine treatment.[10] This effect is a known risk factor for the potentially fatal ventricular arrhythmia, torsades de pointes.

Table 3: Dose-Related Effect of Mesoridazine on the QT Interval[10]

Mesoridazine Daily Dose	Number of Patients with QT Prolongation / Total Patients
75 mg	4 / 9
300 mg	9 / 9

Experimental Protocol: Electrocardiographic (ECG) Monitoring in Clinical Trials

To assess the cardiac effects of mesoridazine, ECGs were performed at baseline and at various time points during treatment.

- Baseline ECG: A standard 12-lead ECG was obtained from each patient before initiating treatment to determine their baseline QTc interval.
- On-Treatment ECGs: ECGs were repeated at specified intervals, particularly after dose escalations, to monitor for changes in the QTc interval.
- QTc Calculation: The QT interval was corrected for heart rate using a standard formula, most commonly the Bazett's formula ($QTc = QT / \sqrt{RR}$), to obtain the QTc interval.

- Data Analysis: The change in QTc from baseline was calculated for each patient, and the incidence of significant QTc prolongation (e.g., > 60 ms increase or an absolute QTc > 500 ms) was determined.

Other Adverse Events

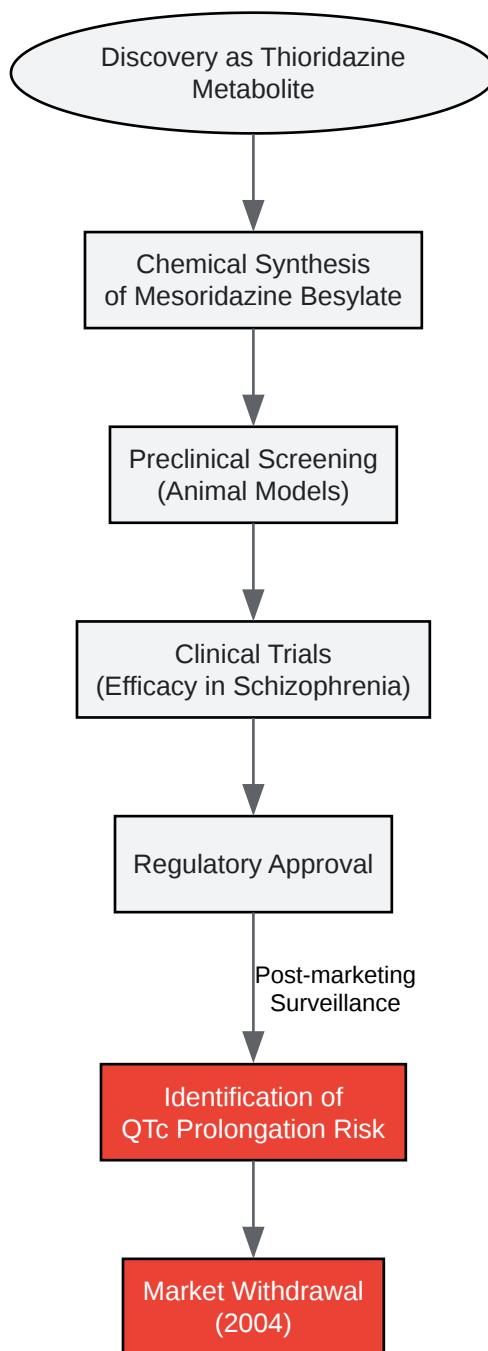
In addition to its cardiac effects, mesoridazine was associated with a range of other adverse events typical of phenothiazine antipsychotics.

Table 4: Common Adverse Events Associated with Mesoridazine[9][20]

System Organ Class	Adverse Event
Cardiovascular	Hypotension, Tachycardia
Neurological	Drowsiness, Dizziness, Extrapyramidal Symptoms (e.g., tremor, restlessness), Tardive Dyskinesia
Anticholinergic	Dry mouth, Constipation, Blurred vision, Urinary retention
Endocrine	Weight gain, Menstrual irregularities, Galactorrhea
Gastrointestinal	Nausea, Vomiting

Market Withdrawal

Due to the significant risk of life-threatening cardiac arrhythmias associated with its use, the U.S. Food and Drug Administration (FDA) required increasingly stringent warnings for mesoridazine. Ultimately, in 2004, mesoridazine was withdrawn from the U.S. market due to these safety concerns.[1]



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Caption: The historical development and eventual withdrawal of Mesoridazine.

Conclusion

The history of **mesoridazine besylate** serves as a critical case study in drug development. While it demonstrated efficacy as an antipsychotic, its significant cardiovascular risks,

particularly QTc prolongation, ultimately outweighed its therapeutic benefits for the broader patient population. The story of mesoridazine underscores the importance of thorough cardiovascular safety assessment throughout the drug development process and in post-marketing surveillance. For researchers and scientists, the detailed pharmacological data and the ultimate clinical outcome of mesoridazine provide valuable insights into the complex interplay between desired efficacy and unintended adverse effects, particularly within the class of phenothiazine antipsychotics.

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